Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a synthetic organic compound with various scientific research applications due to its unique chemical structure. It is a member of the dihydropyridine class, which is known for its bioactive properties, making it relevant in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step organic reactions, involving intermediates such as aldehydes, ketones, and esters. A common starting material might be 4-hydroxy-3-methoxybenzaldehyde, which undergoes a series of condensation, cyclization, and substitution reactions. The reaction conditions typically include the use of solvents like ethanol and catalysts like piperidine, under controlled temperature and pressure.
Industrial Production Methods: : On an industrial scale, the production of Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate may involve high-efficiency batch reactors or continuous flow reactors to ensure consistency and yield. The process would also incorporate purification steps such as recrystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: : Reduction can lead to dihydropyridine derivatives with different substitution patterns.
Substitution: : It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), in an aqueous or organic solvent.
Reduction: : Hydrogen gas (H2) with palladium (Pd) on carbon.
Substitution: : Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: : Oxidized forms like aldehydes and ketones.
Reduction: : Hydrogenated forms of the initial compound.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : This compound serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Its bioactive nature makes it valuable in studying cellular processes and enzymatic reactions.
Medicine: : Due to its structure, it's explored for potential pharmacological activities, such as antihypertensive or anti-inflammatory effects.
Industry: : Used in material sciences for developing new polymers or nanomaterials.
Mechanism of Action
Mechanism: : The compound exerts its effects through interactions with biological macromolecules, like enzymes or receptors. For example, in the context of pharmacology, it might inhibit or activate specific molecular targets, influencing cellular pathways.
Molecular Targets and Pathways: : These could include ion channels, enzymes like cytochrome P450, or receptors involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: : Another dihydropyridine, widely known for its use as a calcium channel blocker.
Amlodipine: : A dihydropyridine used to treat high blood pressure and angina.
Nicardipine: : Known for its cardiovascular effects.
Uniqueness: : Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate differs in its specific substituents, which may confer distinct bioactivities or reactivities, potentially leading to unique applications in various fields.
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Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-ethylsulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-5-9-26-20(24)17-12(3)22-19(27-6-2)14(11-21)18(17)13-7-8-15(23)16(10-13)25-4/h5,7-8,10,18,22-23H,1,6,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSOEQODKIMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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